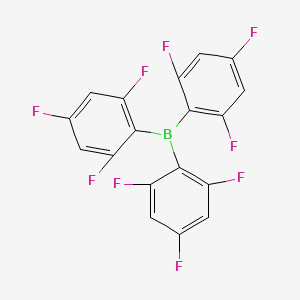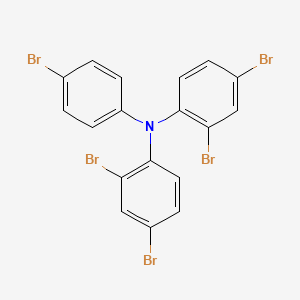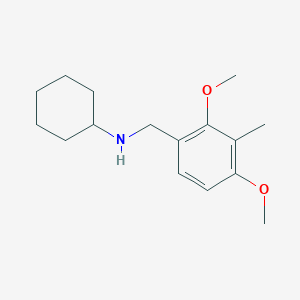![molecular formula C19H19N3 B12503330 {[1-(2-ethyl-6-methylphenyl)-2,5-dimethyl-1H-pyrrol-3-yl]methylidene}propanedinitrile](/img/structure/B12503330.png)
{[1-(2-ethyl-6-methylphenyl)-2,5-dimethyl-1H-pyrrol-3-yl]methylidene}propanedinitrile
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound “{[1-(2-ethyl-6-methylphenyl)-2,5-dimethyl-1H-pyrrol-3-yl]methylidene}propanedinitrile” is an organic molecule characterized by its complex structure, which includes a pyrrole ring substituted with various functional groups
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of “{[1-(2-ethyl-6-methylphenyl)-2,5-dimethyl-1H-pyrrol-3-yl]methylidene}propanedinitrile” typically involves multi-step organic reactions. One common method includes the condensation of 2-ethyl-6-methylbenzaldehyde with 2,5-dimethylpyrrole in the presence of a base, followed by the addition of malononitrile. The reaction is usually carried out under reflux conditions with an appropriate solvent such as ethanol or toluene.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to ensure consistent reaction conditions and high yields. The choice of solvents and catalysts is also optimized to reduce costs and environmental impact.
Analyse Chemischer Reaktionen
Types of Reactions
“{[1-(2-ethyl-6-methylphenyl)-2,5-dimethyl-1H-pyrrol-3-yl]methylidene}propanedinitrile” can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, resulting in the formation of amines or alcohols.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the nitrile group, using reagents like sodium methoxide or lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium, chromium trioxide in acetic acid.
Reduction: Hydrogen gas with palladium on carbon, lithium aluminum hydride in ether.
Substitution: Sodium methoxide in methanol, lithium aluminum hydride in tetrahydrofuran.
Major Products
Oxidation: Carboxylic acids, ketones.
Reduction: Amines, alcohols.
Substitution: Various substituted nitriles and amines.
Wissenschaftliche Forschungsanwendungen
“{[1-(2-ethyl-6-methylphenyl)-2,5-dimethyl-1H-pyrrol-3-yl]methylidene}propanedinitrile” has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate due to its unique structural features.
Industry: Utilized in the development of advanced materials, such as organic semiconductors and photovoltaic cells.
Wirkmechanismus
The mechanism of action of “{[1-(2-ethyl-6-methylphenyl)-2,5-dimethyl-1H-pyrrol-3-yl]methylidene}propanedinitrile” involves its interaction with specific molecular targets. For instance, in biological systems, it may bind to enzymes or receptors, altering their activity and leading to therapeutic effects. The exact pathways and molecular targets can vary depending on the specific application and context.
Eigenschaften
Molekularformel |
C19H19N3 |
|---|---|
Molekulargewicht |
289.4 g/mol |
IUPAC-Name |
2-[[1-(2-ethyl-6-methylphenyl)-2,5-dimethylpyrrol-3-yl]methylidene]propanedinitrile |
InChI |
InChI=1S/C19H19N3/c1-5-17-8-6-7-13(2)19(17)22-14(3)9-18(15(22)4)10-16(11-20)12-21/h6-10H,5H2,1-4H3 |
InChI-Schlüssel |
JQHKVMFEXWUENY-UHFFFAOYSA-N |
Kanonische SMILES |
CCC1=CC=CC(=C1N2C(=CC(=C2C)C=C(C#N)C#N)C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![2,6-Dimethoxy-4-({4-[4-(methylsulfanyl)benzyl]piperazin-1-yl}methyl)phenol](/img/structure/B12503257.png)
![1-[3,5-Bis(trifluoromethyl)phenyl]-3-(pyrrolidin-2-ylmethyl)thiourea](/img/structure/B12503273.png)
![3-[4-(2,6-dimethylphenyl)-2,3-dioxo-3,4-dihydropyrazin-1(2H)-yl]propanoic acid](/img/structure/B12503280.png)
![N-{[5-({2-[(3-chlorophenyl)amino]-2-oxoethyl}sulfanyl)-4-methyl-4H-1,2,4-triazol-3-yl]methyl}furan-2-carboxamide](/img/structure/B12503286.png)
![3-{[(5-{[1-(cyclobutylcarbamoyl)-2-(1H-indol-3-yl)ethyl]carbamoyl}-5-(3-fluorobenzenesulfonamido)pentyl)carbamothioyl]amino}propanoic acid](/img/structure/B12503292.png)
![Ethyl 4-(4-acetylpiperazin-1-yl)-3-{[(3,4-dimethoxyphenyl)carbonyl]amino}benzoate](/img/structure/B12503299.png)

![5-(2-chloro-6-fluorophenyl)-4-hydroxy-2-[4-(pyridin-2-yl)piperazin-1-yl]-5,8-dihydropyrido[2,3-d]pyrimidin-7(6H)-one](/img/structure/B12503310.png)

![2-{[3-(4-chlorophenyl)-5,6-dimethyl-4-oxo-3,4-dihydrothieno[2,3-d]pyrimidin-2-yl]sulfanyl}-N-(2,4,6-trimethylphenyl)acetamide](/img/structure/B12503334.png)


